molecular formula C41H52N2O9 B1250174 Saptomycin B

Saptomycin B

Cat. No. B1250174
M. Wt: 716.9 g/mol
InChI Key: VWFVFHNESZVLJB-WRWKXZNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saptomycin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Chemistry and Cellular Targets

Saptomycin B and related compounds like saponins (found in Panax notoginseng) have been recognized for their multifaceted effects against various diseases, especially cardiovascular diseases. Research has delved into the structural intricacies of these compounds and their impact on cellular targets and signaling pathways, highlighting their potential in medicinal and therapeutic applications (Liu et al., 2014).

Biological Actions in Animal Systems

The biological influence of saponins, a group to which Saptomycin B belongs, extends across a broad spectrum. These compounds have demonstrated significant activities ranging from membrane permeabilization, immunostimulation, to hypocholesterolaemic and anticarcinogenic effects. Their impact on animal growth, feed intake, reproduction, and their roles as antifungal and antiviral agents have been a subject of extensive research, underscoring their versatility and potential in diverse biological systems (Francis et al., 2002).

Environmental Remediation

The environmental application of biosurfactants, including saponins, has gained traction in recent years. Their unique molecular structure, comprising a hydrophilic glycoside backbone and a lipophilic triterpene derivative, offers promising avenues in the remediation of organic and inorganic contaminants. The utilization of saponins in soil and water remediation, especially for hydrophobic organic compounds and heavy metals, signifies their potential in environmental science and engineering (Liu et al., 2017).

Superabsorbent Polymers

The exploration of superabsorbent polymers (SAPs), with a focus on polysaccharide-based, semi-synthetic, and 'smart' SAPs, reveals their substantial use in various domains like agriculture, biomedical field, and more. The synthesis strategies and the emerging trend towards hybrid SAPs for specialized applications highlight their significance. The potential of 'smart' SAPs in targeted biomedical applications, such as drug release, further emphasizes their relevance in modern scientific applications (Mignon et al., 2019).

properties

Product Name

Saptomycin B

Molecular Formula

C41H52N2O9

Molecular Weight

716.9 g/mol

IUPAC Name

10-[(4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-[(Z)-hex-4-en-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C41H52N2O9/c1-11-12-13-19(2)28-17-27(44)31-20(3)14-25-33(39(31)52-28)38(48)34-32(37(25)47)23(29-16-26(42(7)8)35(45)21(4)50-29)15-24(36(34)46)30-18-41(6,43(9)10)40(49)22(5)51-30/h11-12,14-15,17,19,21-22,26,29-30,35,40,45-46,49H,13,16,18H2,1-10H3/b12-11-/t19?,21-,22+,26-,29?,30?,35-,40-,41+/m1/s1

InChI Key

VWFVFHNESZVLJB-WRWKXZNDSA-N

Isomeric SMILES

C/C=C\CC(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5C[C@H]([C@@H]([C@H](O5)C)O)N(C)C)C6C[C@]([C@@H]([C@@H](O6)C)O)(C)N(C)C)O

Canonical SMILES

CC=CCC(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O

synonyms

saptomycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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